3-(4-Isopropoxyphenoxy)-azetidine
Description
Synthesis Analysis
The synthesis of 3-(4-Isopropoxyphenoxy)-azetidine involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this method, alkyl boronic esters (including 1°, 2°, and 3°) are subjected to a radical-based protodeboronation process. When combined with a Matteson–CH₂–homologation step, this protocol enables the formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. Researchers have applied this sequence to methoxy-protected compounds like (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of 3-(4-Isopropoxyphenoxy)-azetidine consists of an azetidine ring (a four-membered heterocycle) linked to a phenoxy group via an isopropoxy substituent. The arrangement of atoms within the ring and the specific connectivity of functional groups play a crucial role in its properties and reactivity .
Chemical Reactions Analysis
The compound’s chemical reactivity centers around its ability to modulate specific receptors. Notably, it interacts with the alpha-1 adrenergic receptor , which regulates blood pressure and blood vessel contraction. This modulation leads to blood vessel relaxation and a subsequent decrease in blood pressure. Additionally, antioxidant properties have been observed, suggesting potential health benefits.
Physical And Chemical Properties Analysis
properties
IUPAC Name |
3-(4-propan-2-yloxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)14-10-3-5-11(6-4-10)15-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZWDEZXEFFPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxyphenoxy)-azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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